molecular formula C10H18ClNO B1416235 2-Chloro-N-(4-ethylcyclohexyl)acetamide CAS No. 915924-28-6

2-Chloro-N-(4-ethylcyclohexyl)acetamide

Cat. No.: B1416235
CAS No.: 915924-28-6
M. Wt: 203.71 g/mol
InChI Key: IHYLVBSEACZOPF-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-ethylcyclohexyl)acetamide is an organic compound with the molecular formula C10H18ClNO It is a derivative of acetamide, where the amide nitrogen is substituted with a 4-ethylcyclohexyl group and the acetamide carbon is substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(4-ethylcyclohexyl)acetamide typically involves the reaction of 4-ethylcyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{4-ethylcyclohexylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(4-ethylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic substitution: Substituted acetamides.

    Hydrolysis: 4-ethylcyclohexylamine and chloroacetic acid.

    Reduction: 2-chloro-N-(4-ethylcyclohexyl)ethanol.

Scientific Research Applications

2-Chloro-N-(4-ethylcyclohexyl)acetamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its amide functionality.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-ethylcyclohexyl)acetamide depends on its specific application. In general, the compound can interact with various molecular targets through its amide and chloro functionalities. For example, in biological systems, it may inhibit enzymes or interact with receptors, leading to specific physiological effects. The exact pathways and targets would depend on the context of its use.

Comparison with Similar Compounds

  • 2-Chloro-N-(4-ethylhexyl)acetamide
  • 2-Chloro-N-(4-methylcyclohexyl)acetamide
  • 2-Chloro-N-(4-chlorocyclohexyl)acetamide

Comparison: 2-Chloro-N-(4-ethylcyclohexyl)acetamide is unique due to the presence of the 4-ethylcyclohexyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group may provide different steric and electronic effects, potentially leading to variations in its interactions with molecular targets and its overall properties.

Properties

IUPAC Name

2-chloro-N-(4-ethylcyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c1-2-8-3-5-9(6-4-8)12-10(13)7-11/h8-9H,2-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYLVBSEACZOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651134
Record name 2-Chloro-N-(4-ethylcyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-28-6
Record name 2-Chloro-N-(4-ethylcyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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